Modag-001 is synthesized from anle138b and belongs to the class of small-molecule ligands designed for binding to misfolded proteins. Its classification as a PET tracer positions it within the broader category of radiopharmaceuticals used for imaging in medical diagnostics . The compound is notable for its high affinity for alpha-synuclein fibrils, making it a significant candidate for further research in neuroimaging.
The synthesis of Modag-001 involves several key steps, primarily focusing on optimizing the chemical structure to enhance binding affinity and pharmacokinetic properties. The compound is synthesized through a series of reactions, including reductive methylation techniques that allow for the incorporation of carbon-11, a radioisotope used in PET imaging.
Modag-001 features a complex molecular structure that facilitates its interaction with alpha-synuclein fibrils. The compound's structural formula includes multiple aromatic rings and functional groups that contribute to its binding affinity.
Modag-001 participates in various chemical reactions during its synthesis and application:
The mechanism by which Modag-001 operates involves its selective binding to aggregated forms of alpha-synuclein:
Modag-001 exhibits several notable physical and chemical properties:
Relevant data regarding these properties are critical for understanding how Modag-001 behaves within biological environments, influencing its efficacy as a PET tracer.
Modag-001 holds significant potential in various scientific applications:
MODAG-001 emerged from systematic optimization efforts targeting α-synuclein (αSYN) aggregates, pathological hallmarks of Parkinson’s disease, Lewy body dementia, and multiple system atrophy. Its design originated from the therapeutic compound anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), which demonstrated efficacy in animal models by inhibiting αSYN oligomerization but lacked suitable pharmacokinetic properties for positron emission tomography imaging. Initial derivatization yielded anle253b, which maintained high αSYN affinity but exhibited suboptimal blood-brain barrier penetration and metabolic stability. To address these limitations, researchers replaced the meta-bromophenyl moiety at the 5-position of the pyrazole core with a 5-bromopyridin-3-yl group. This strategic modification reduced overall lipophilicity (measured as logP) by approximately 0.5 units while preserving the critical halogen-bonding capability essential for target engagement [1] [7].
Table 1: Key Structural Modifications from Anle138b to MODAG-001
| Compound | 5-Position Substituent | Core Structure | Lipophilicity (logP) | αSYN Affinity (Kd) |
|---|---|---|---|---|
| Anle138b | 3-Bromophenyl | 3,5-Diphenylpyrazole | High (~4.5) | 3.7 nM |
| Anle253b | 3-Bromophenyl | Optimized for C-11 | Moderate (~3.9) | 1.6 nM |
| MODAG-001 | 5-Bromopyridin-3-yl | Pyridyl-pyrazole | Reduced (~3.4) | 0.6 nM |
The molecular architecture of MODAG-001 integrates three pharmacologically essential elements:
Deuteration at three methyl group positions ((d3)-MODAG-001) further enhanced metabolic stability by inhibiting cytochrome P450-mediated oxidation, extending the tracer’s half-life in vivo without altering target affinity [1] [5].
Radioligand binding assays using tritiated MODAG-001 demonstrated exceptional affinity for recombinant human αSYN fibrils (Kd = 0.6 ± 0.1 nM), outperforming reference compounds like anle253b. Crucially, MODAG-001 exhibited 30-fold selectivity over tau fibrils (Kd = 19 ± 6.4 nM) and 33-fold selectivity over amyloid-β fibrils (Kd = 20 ± 10 nM). Competition assays against [³H]SIL26—a phenothiazine-based αSYN ligand—revealed incomplete displacement (IC₅₀ > 400 nM), suggesting partially overlapping but non-identical binding sites within the fibril structure [1] [3] [7].
Table 2: MODAG-001 Binding Affinity Against Pathological Fibrils
| Fibril Type | Kd (nM) | Selectivity vs. αSYN |
|---|---|---|
| α-Synuclein (Human) | 0.6 ± 0.1 | 1-fold |
| Tau (hTau46) | 19 ± 6.4 | 31.7-fold |
| Amyloid-β (Aβ1-42) | 20 ± 10 | 33.3-fold |
In rodent models inoculated with αSYN fibrils, deuterated [¹¹C]MODAG-001 showed specific binding in striatal regions via positron emission tomography imaging. The striatal-to-cerebellar uptake ratio reached 2.8 within 20 minutes post-injection, confirming blood-brain barrier penetration and target-specific accumulation. However, autoradiography on human Lewy body dementia brain sections failed to detect significant binding, likely due to the low density (≤1%) of αSYN aggregates amidst background proteins and the intracellular localization of Lewy bodies [1] [5] [7].
Molecular hybridization strategies combining MODAG’s pyrazole core with SIL26’s phenothiazine system yielded diarylpyrazole (DAP) derivatives. Unexpectedly, these hybrids exhibited 117–848-fold reduced αSYN affinity compared to MODAG-001. This loss validated the importance of molecular planarity for αSYN engagement, as steric constraints from the phenothiazine’s bent conformation disrupted optimal fibril contact. Notably, several DAP hybrids demonstrated strong amyloid-β affinity (Ki = 1–10 nM), suggesting scaffold repurposing potential for Alzheimer’s disease imaging [3].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1